N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound characterized by the presence of a tetrahydrofuran ring, a thiophene ring, and an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:
Formation of the Tetrahydrofuran Derivative: The starting material, 3-hydroxytetrahydrofuran, is prepared through the reduction of 3-hydroxytetrahydrofuran-3-one using a suitable reducing agent such as sodium borohydride.
Thiophene Derivative Preparation: Thiophen-2-ylmethanol is synthesized from thiophene through a Grignard reaction with formaldehyde, followed by reduction.
Oxalamide Formation: The final step involves the coupling of the tetrahydrofuran and thiophene derivatives with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of 3-oxotetrahydrofuran.
Reduction: Formation of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene ring.
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both a tetrahydrofuran and a thiophene ring, which can confer distinct chemical and physical properties. The combination of these rings with the oxalamide group allows for versatile interactions in various chemical environments, making it a valuable compound for diverse applications.
Biological Activity
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activity. This compound features a unique combination of a tetrahydrofuran derivative and a thiophene moiety, linked through an oxalamide functional group, suggesting diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N3O4S. The key structural components include:
- Tetrahydrofuran ring : A five-membered ring containing oxygen, which can participate in various chemical reactions.
- Thiophene ring : A sulfur-containing aromatic ring that contributes to the compound's electronic properties.
- Oxalamide functional group : Characterized by the presence of -C(=O)NHR, where R varies based on substituents attached to the nitrogen atoms.
These features suggest that the compound may possess properties relevant to drug design, particularly in enzyme inhibition or receptor modulation.
The mechanism of action for this compound is hypothesized to involve multiple pathways:
- Enzyme Inhibition : The oxalamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The thiophene moiety may engage in π-π interactions with receptor sites, influencing signaling pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities:
- Antiproliferative Activity : Sulfur-containing heterocycles related to this compound have shown potential antiproliferative effects against cancer cells .
Table 1: Biological Activities of Related Compounds
Compound Name | Biological Activity | Reference |
---|---|---|
Thiophene Derivatives | Anticancer properties | |
Oxalamides | Enzyme inhibitors | |
Tetrahydrofuran Derivatives | Antimicrobial activity |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of 3-Hydroxytetrahydrofuran : This is prepared through the reduction of 3-hydroxytetrahydrofuran-3-one using sodium borohydride.
- Preparation of Thiophene Derivative : Thiophen-2-ylmethanol is synthesized from thiophene via a Grignard reaction with formaldehyde, followed by reduction.
- Oxalamide Formation : The final step involves coupling the tetrahydrofuran and thiophene derivatives with oxalyl chloride in the presence of triethylamine.
Table 2: Synthesis Steps
Step | Reaction Type | Reagents |
---|---|---|
1 | Reduction | NaBH4 |
2 | Grignard Reaction | Formaldehyde |
3 | Coupling | Oxalyl chloride, Triethylamine |
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds similar to this compound:
- Anticancer Studies : Research has demonstrated that certain thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines, suggesting that modifications on the thiophene ring could enhance these properties .
- Enzyme Interaction Studies : Investigations into the binding affinity of oxalamides with specific enzymes have shown promising results, indicating potential therapeutic applications in diseases where enzyme regulation is crucial .
Properties
IUPAC Name |
N'-[(3-hydroxyoxolan-3-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-10(13-6-9-2-1-5-19-9)11(16)14-7-12(17)3-4-18-8-12/h1-2,5,17H,3-4,6-8H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZARWAOEIWDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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